3-Piperidineethanol

Description

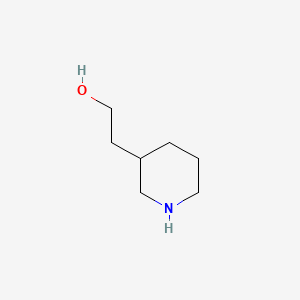

3-Piperidineethanol (CAS RN: 4606-65-9), also known as piperidin-3-ylmethanol, is a secondary alcohol derivative of piperidine with the molecular formula C₆H₁₃NO (). Its structure consists of a piperidine ring substituted with a hydroxymethyl group at the 3-position (Figure 1). This compound is enantiomeric, with (R)- and (S)-configurations reported in synthesis protocols ().

Properties

IUPAC Name |

2-piperidin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMMTTWYXWUMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376389 | |

| Record name | 3-PIPERIDINEETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73579-06-3 | |

| Record name | 3-PIPERIDINEETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Piperidineethanol can be synthesized through the hydrogenation reduction reaction of 3-piperidone. The specific steps include adding 3-piperidone into a hydrogenation reactor and reacting it under the action of an appropriate catalyst to obtain this compound . Common catalysts used in this reaction include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out under mild conditions, with hydrogen gas at a pressure of 1-5 atmospheres and a temperature range of 25-50°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow hydrogenation processes. These processes allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with supported catalysts, such as palladium on alumina, is common in large-scale production. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Piperidineethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-piperidone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3-piperidinemethane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide (PBr3) in tetrahydrofuran.

Major Products Formed

Oxidation: 3-Piperidone.

Reduction: 3-Piperidinemethane.

Substitution: 3-Chloropiperidine, 3-Bromopiperidine.

Scientific Research Applications

3-Piperidineethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: this compound is a key intermediate in the production of pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.

Industry: It is used in the manufacture of agrochemicals, such as insecticides and herbicides, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidineethanol depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The hydroxyl group allows for further functionalization, enabling the synthesis of compounds that can interact with biological targets such as enzymes and receptors. The piperidine ring provides structural rigidity and can enhance the binding affinity of the resulting molecules to their targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

(i) 2-(3-Piperidyl)ethanol Hydrochloride

This hydrochloride salt of this compound (CAS: 16780-04-4) is water-soluble and widely used in pharmaceutical formulations. Unlike the parent compound, its ionic nature enhances bioavailability in drug delivery systems ().

(ii) (3-Amino-1-benzylpiperidin-3-yl)methanol

The addition of a benzyl group and amino substituent increases its binding affinity to vesicular acetylcholine transporters (VAChT), making it a potent ligand for neurodegenerative disease research (). The amino group also allows for further functionalization via peptide coupling ().

(iii) [3-(Pyridin-2-yl)piperidin-3-yl]methanol

The pyridine ring introduces aromaticity and π-π stacking capabilities, which improve thermal stability in polymers. This hybrid structure is leveraged in material science for coatings and electronic components ().

(iv) Pyridine Derivatives (e.g., 2-(Methylamino)pyridine-3-methanol)

Replacing the piperidine ring with pyridine alters electronic properties, enhancing reactivity in cross-coupling reactions. These derivatives are pivotal in synthesizing kinase inhibitors and antimicrobial agents ().

Research Findings and Performance

- Synthetic Efficiency: this compound outperforms simpler piperidine alcohols (e.g., piperidine-4-methanol) in enantioselective synthesis due to its configurationally stable chiral center ().

- Biological Activity: (3-Amino-1-benzylpiperidin-3-yl)methanol exhibits 10-fold higher VAChT inhibition (IC₅₀ = 12 nM) compared to non-benzylated analogues (IC₅₀ = 120 nM) ().

- Material Performance: Polymers incorporating [3-(Pyridin-2-yl)piperidin-3-yl]methanol show 30% higher thermal stability (Tg = 215°C) than those with unmodified piperidine alcohols ().

Biological Activity

3-Piperidineethanol, a derivative of piperidine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula CHN and a molecular weight of 115.23 g/mol. The compound features a piperidine ring with a hydroxyl group attached to the third carbon atom, which contributes to its biological properties.

Interaction with Cytochrome P450 Enzymes

One of the key mechanisms through which this compound exerts its biological effects is its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and this compound can either inhibit or activate their activity, influencing the metabolic pathways of various compounds.

Influence on Cellular Processes

This compound has been shown to modulate several cellular processes, including:

- Cell Signaling Pathways : It can influence pathways such as NF-κB, which is involved in inflammation and immune responses.

- Gene Expression : The compound interacts with transcription factors, altering gene expression profiles that affect cellular metabolism and function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated several piperidine derivatives for their antibacterial and antifungal activities. The results showed that certain derivatives had significant activity against various pathogens, suggesting potential applications in treating infections .

Antitumor Activity

The antitumor potential of piperidine derivatives has also been explored. In vitro studies demonstrated that compounds related to this compound could inhibit the proliferation of cancer cells. For instance, derivatives were synthesized and tested against different cancer cell lines, showing promising results in reducing cell viability .

Study on Antimalarial Activity

A study investigated the antimalarial properties of piperidine derivatives, including this compound. Although some compounds showed low efficacy in reducing parasitemia in Plasmodium berghei models, they provided insights into the structure-activity relationship necessary for developing effective antimalarial agents .

| Compound | Dose (mg/kg/day) | % Reduction Parasitemia | Survival (days) |

|---|---|---|---|

| This compound | 50 | 12% | 6 |

| Chloroquine | 10 | 99.97% | 20 |

| Control | - | - | 7 |

Pharmacological Applications

This compound serves as an intermediate in synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents. Its role as a precursor in developing bioactive molecules highlights its importance in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.